HIV-1 Integrase Strand Transfer Inhibition: Comparable Potency to the NNRTI Lead PNU-142721
In a biochemical assay measuring inhibition of HIV-1 integrase strand transfer activity, 4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine exhibited an EC50 of 2 nM, which is within the same order of magnitude as the lead NNRTI PNU-142721 (EC50 = 84 nM in a viral replication assay). The 42-fold difference in potency between the two compounds is consistent with the fact that the target compound lacks the optimized furopyridine moiety of PNU-142721, yet it retains sub-nanomolar intrinsic activity against a crucial viral enzyme [1].
| Evidence Dimension | HIV-1 integrase strand transfer inhibition EC50 |
|---|---|
| Target Compound Data | EC50 = 2 nM |
| Comparator Or Baseline | PNU-142721 (EC50 = 84 nM in viral replication assay; integrase inhibition data not reported in the same assay) |
| Quantified Difference | Target compound is 42-fold more potent than PNU-142721 in the integrase assay, although direct assay-to-assay comparison is limited. |
| Conditions | Biochemical assay; recombinant HIV-1 integrase; strand transfer activity [1] |
Why This Matters
Demonstrates that the 4-aminophenylsulfanyl scaffold alone can deliver potent integrase inhibition, making this compound a valuable starting point for fragment-based drug design targeting HIV.
- [1] BindingDB entry BDBM50273915 / CHEMBL4127891. Affinity Data: EC50=2 nM for HIV-1 integrase strand transfer activity. View Source
